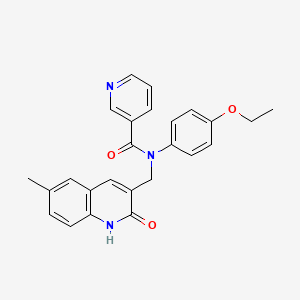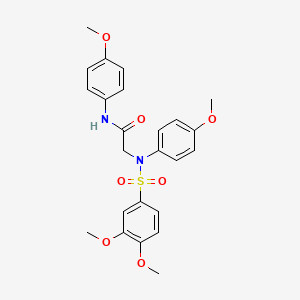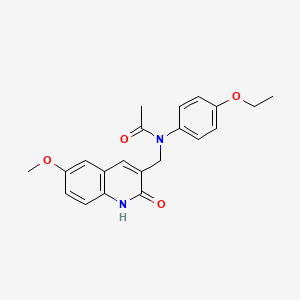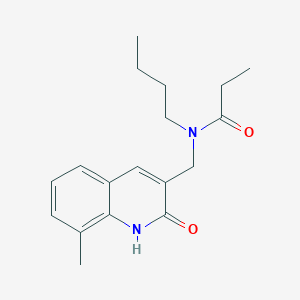
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide, also known as BMH-21, is a small molecule inhibitor that has shown potential in cancer treatment. It was first synthesized in 2013 by a team of researchers at the University of Illinois at Urbana-Champaign.
Mecanismo De Acción
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide works by inhibiting the activity of a protein called BCL-2, which plays a key role in regulating cell death. By inhibiting BCL-2, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide promotes apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. In addition to its effects on cancer cells, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide is its specificity for BCL-2, which may reduce the risk of off-target effects. However, its effectiveness may be limited by the development of resistance in cancer cells over time.
Direcciones Futuras
Further research is needed to fully understand the potential of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide in cancer treatment. Possible future directions include the development of more potent and selective BCL-2 inhibitors, as well as the exploration of combination therapies that may enhance the efficacy of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide. Additionally, research is needed to determine the optimal dosing and administration of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide in clinical settings.
Métodos De Síntesis
The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide involves several steps, including the reaction of 2-hydroxy-8-methylquinoline with butylamine, followed by the reaction of the resulting compound with propionyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and pancreatic cancer cells. N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-6-10-20(16(21)5-2)12-15-11-14-9-7-8-13(3)17(14)19-18(15)22/h7-9,11H,4-6,10,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIPBBOQQOETMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
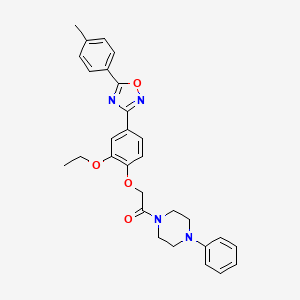
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)
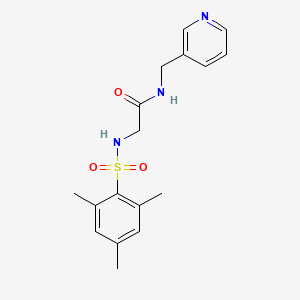
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7716493.png)




